![molecular formula C11H8N4S B5170559 N-2-pyrimidinyl-1,3-benzothiazol-2-amine](/img/structure/B5170559.png)
N-2-pyrimidinyl-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-pyrimidinyl-1,3-benzothiazol-2-amine, also known as PBTZ169, is a small molecule inhibitor that has been developed as a potential drug candidate for the treatment of tuberculosis (TB). TB is a bacterial infection caused by Mycobacterium tuberculosis that primarily affects the lungs and is a major global health problem. PBTZ169 has shown promising results in preclinical studies and is currently under investigation for its efficacy and safety in clinical trials.
作用機序
The mechanism of action of N-2-pyrimidinyl-1,3-benzothiazol-2-amine involves the inhibition of multiple enzymes and pathways involved in the survival of Mycobacterium tuberculosis. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been found to target enzymes involved in cell wall biosynthesis, energy metabolism, and iron acquisition, among others. By targeting multiple pathways, N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been shown to be effective against drug-resistant strains of the bacteria.
Biochemical and physiological effects:
N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been found to have minimal toxicity in preclinical studies and has been well-tolerated in animal models. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which could potentially lead to once-daily dosing in humans. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has also been shown to penetrate the lungs and other tissues affected by TB, which could potentially improve its efficacy in treating the infection.
実験室実験の利点と制限
N-2-pyrimidinyl-1,3-benzothiazol-2-amine has several advantages for use in lab experiments. It has been extensively studied in preclinical models of TB and has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has also been found to have synergistic effects when used in combination with existing TB drugs, which could potentially lead to shorter treatment durations and improved patient outcomes. However, N-2-pyrimidinyl-1,3-benzothiazol-2-amine is a complex molecule that requires specialized expertise in organic chemistry for its synthesis. N-2-pyrimidinyl-1,3-benzothiazol-2-amine is also a relatively new drug candidate and its safety and efficacy in humans are still being evaluated in clinical trials.
将来の方向性
There are several future directions for the development of N-2-pyrimidinyl-1,3-benzothiazol-2-amine as a potential drug candidate for the treatment of TB. One direction is to further optimize the structure of N-2-pyrimidinyl-1,3-benzothiazol-2-amine to improve its potency and selectivity against Mycobacterium tuberculosis. Another direction is to evaluate the safety and efficacy of N-2-pyrimidinyl-1,3-benzothiazol-2-amine in clinical trials, which could potentially lead to its approval as a new TB drug. Additionally, N-2-pyrimidinyl-1,3-benzothiazol-2-amine could be evaluated in combination with other TB drugs to further improve its efficacy and shorten treatment durations. Finally, N-2-pyrimidinyl-1,3-benzothiazol-2-amine could be evaluated for its potential to treat other bacterial infections, given its broad-spectrum activity against multiple enzymes and pathways involved in bacterial survival.
合成法
The synthesis of N-2-pyrimidinyl-1,3-benzothiazol-2-amine involves a multistep process that includes the condensation of 2-aminopyrimidine with 2-bromo-1,3-benzothiazole followed by a series of reactions that result in the formation of the final product. The synthesis of N-2-pyrimidinyl-1,3-benzothiazol-2-amine is a complex process that requires expertise in organic chemistry and is typically carried out in specialized laboratories.
科学的研究の応用
N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been extensively studied in preclinical models of TB and has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been found to inhibit the growth of the bacteria by targeting multiple enzymes and pathways involved in its survival. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has also been shown to have synergistic effects when used in combination with existing TB drugs, which could potentially lead to shorter treatment durations and improved patient outcomes.
特性
IUPAC Name |
N-pyrimidin-2-yl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c1-2-5-9-8(4-1)14-11(16-9)15-10-12-6-3-7-13-10/h1-7H,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTOFJMUMLSNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrimidin-2-yl)-1,3-benzothiazol-2-amine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。